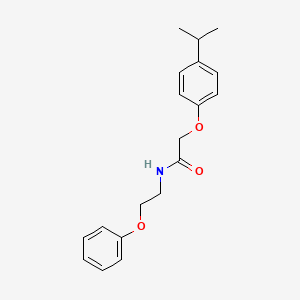

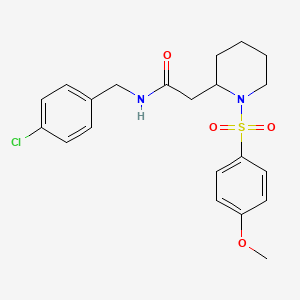

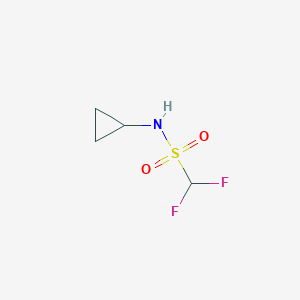

1-((3-Methoxytetrahydrothiophen-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related urea compounds often involves cyclocondensation reactions, Ugi reactions, or carbonylation processes, depending on the specific substituents and desired functional groups. For instance, cyclocondensation of 4-aryl-4-methoxy-1,1,1-trifluoro-3-buten-2-ones with urea in the presence of hydrochloric acid has been reported for the synthesis of a novel series of pyrimidinones, highlighting a common strategy for introducing urea functionalities into complex molecules (Bonacorso et al., 2003). Similarly, the Ugi reaction followed by sodium ethoxide treatment has been utilized for the synthesis of cyclic dipeptidyl ureas, demonstrating a method for constructing urea compounds with cyclic structures (Sañudo et al., 2006).

Molecular Structure Analysis

The molecular structure of urea derivatives is characterized by the presence of the urea moiety, which can influence the overall geometry, hydrogen bonding patterns, and molecular interactions. X-ray diffraction studies often reveal these details, providing insights into the tautomeric states, bond angles, and distances critical for understanding the compound's reactivity and interaction capabilities. For example, an X-ray diffraction study of a specific urea derivative highlighted the importance of hydrogen bonding in determining the molecule's crystal structure and stability (Sarantou & Varvounis, 2022).

科学的研究の応用

Corrosion Inhibition

Compounds structurally related to ureas have been investigated for their corrosion inhibition properties. For instance, certain urea derivatives have shown effectiveness as corrosion inhibitors for mild steel in acid solutions, demonstrating the potential of urea compounds in protecting metals against corrosion in industrial applications (Bahrami & Hosseini, 2012).

Hydrogel Formation

Research on urea derivatives has also explored their ability to form hydrogels in acidic conditions. The rheology and morphology of these gels can be tuned by varying the anion identity, highlighting the versatility of urea compounds in creating materials with specific physical properties (Lloyd & Steed, 2011).

Anticancer Activity

Urea derivatives have been evaluated for their anticancer activities, with some compounds showing significant antiproliferative effects on various cancer cell lines. This suggests the potential of urea compounds in the development of new anticancer agents (Feng et al., 2020).

Chemical Synthesis

Urea compounds have been utilized in chemical syntheses, such as the protection of hydroxy functions in rapid oligoribonucleotide synthesis and the transformation of pesticides in water. These applications demonstrate the utility of urea compounds in facilitating chemical reactions and environmental remediation processes (Reese, Serafinowska, & Zappia, 1986); (Gatidou & Iatrou, 2011).

特性

IUPAC Name |

1-[(3-methoxythiolan-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F3N2O2S/c1-21-13(6-7-22-9-13)8-18-12(20)19-11-4-2-10(3-5-11)14(15,16)17/h2-5H,6-9H2,1H3,(H2,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVXRYBSUDMRWGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCSC1)CNC(=O)NC2=CC=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((3-Methoxytetrahydrothiophen-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl (2R,4aS,7aS)-2-(aminomethyl)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazine-4-carboxylate;hydrochloride](/img/structure/B2497287.png)

![Methyl 2-[2-(4-bromobenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2497292.png)

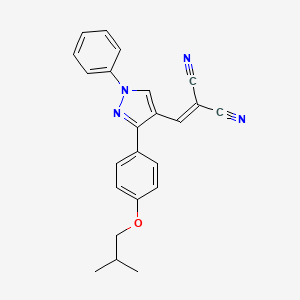

![5-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2497293.png)